(Z)-7-Dodecenal

Description

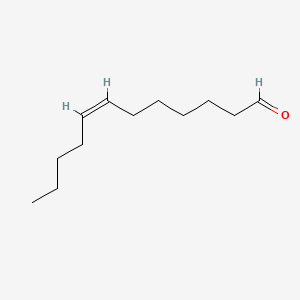

Structure

3D Structure

Properties

CAS No. |

63851-40-1 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

(Z)-dodec-7-enal |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,12H,2-4,7-11H2,1H3/b6-5- |

InChI Key |

HTUHYXDEKCWDCI-WAYWQWQTSA-N |

Isomeric SMILES |

CCCC/C=C\CCCCCC=O |

Canonical SMILES |

CCCCC=CCCCCCC=O |

Origin of Product |

United States |

Pheromonal Characterization and Neuroethological Investigations of Z 7 Dodecenal

Discovery and Identification in Specific Insect Species

The identification of (Z)-7-dodecenal as a pheromone component relies on sophisticated analytical techniques to isolate and characterize minute quantities of the substance from insects.

The initial step in identifying (Z)-7-dodecenal as a natural product involves the extraction of pheromones from the specific glands of the insect, typically the female's pheromone gland. This is a delicate procedure where glands are excised, often during the organism's peak pheromone-releasing period (scotophase), and submerged in a solvent like hexane to capture the volatile compounds.

Following extraction, the chemical composition is analyzed. Capillary gas chromatography (GC) is employed to separate the individual components within the complex glandular extract. The retention time of each compound provides the first clue to its identity. To confirm the structure, the GC system is coupled with a mass spectrometer (GC-MS). The mass spectrometer bombards the molecules with electrons, causing them to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for the definitive identification and structural elucidation of compounds like (Z)-7-dodecenal.

(Z)-7-Dodecenal has been identified as a key component in the sex pheromone blend of the spruce coneworm, Dioryctria reniculelloides. nih.govwikipedia.orgresearchgate.net While initial analyses of the female spruce coneworm's sex pheromone extracts using GC and GC-MS could only identify (Z)-9-tetradecenyl acetate (B1210297) as the primary component, further investigations revealed the importance of a more complex blend. nih.govwikipedia.orgresearchgate.net

Electrophysiological and Behavioral Response Studies

To understand how insects detect and respond to (Z)-7-dodecenal, researchers use a combination of electrophysiological and behavioral assays. These studies bridge the gap between the chemical signal and the organism's observable response.

Electroantennography is a technique used to measure the collective electrical response of the olfactory sensory neurons on an insect's antenna to a specific volatile compound. In studies involving the spruce coneworm, Dioryctria reniculelloides, EAG assays were crucial in identifying potential pheromone components that were not readily detectable in glandular extracts.

When various compounds were tested on the antennae of male spruce coneworms, (Z)-7-dodecenal was found to be a strongly stimulating compound. wikipedia.org It elicited a significant and measurable depolarization of the antennal neurons, confirming that the insect's olfactory system is equipped with receptors sensitive to this specific molecule. This electrophysiological evidence was critical in guiding the field tests that ultimately confirmed its role in the pheromone blend.

Interactive Data Table: EAG Responses in Dioryctria reniculelloides

The following table displays the mean electroantennogram (EAG) responses of male Dioryctria reniculelloides antennae to select chemical compounds.

| Compound | Abbreviation | Mean EAG Response (mV ± SEM) |

| (Z)-7-Dodecenyl Acetate | Z7-12:Ac | 2.4 ± 0.4 |

| (Z)-7-Dodecenal | Z7-12:Ald | 1.7 ± 0.2 |

| (Z)-7-Dodecen-1-ol | Z7-12:OH | 0.4 ± 0.04 |

Single Sensillum Recording (SSR) is a refined electrophysiological technique that provides a much higher resolution of olfactory processing than EAG. nih.gov Instead of measuring the sum of responses across the antenna, SSR allows researchers to record the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensory hair, or sensillum. nih.gov This method is crucial for determining the specificity of individual chemoreceptors.

The procedure involves immobilizing the insect and using finely sharpened tungsten or glass microelectrodes. A reference electrode is typically inserted into the insect's eye or another part of the body, while the recording electrode is carefully inserted at the base of a single sensillum to make contact with the sensillum lymph. nih.gov When a pulse of an odorant like (Z)-7-dodecenal is delivered over the antenna, the firing rate (spikes per second) of the neuron(s) within that sensillum can be recorded.

By testing a range of compounds on different sensilla, researchers can map the antenna, identifying which specific neurons are tuned to (Z)-7-dodecenal. This technique can reveal whether there are OSNs that respond exclusively to (Z)-7-dodecenal (specialists) or if the neurons that detect it also respond to other structurally related compounds (generalists). This level of detail is fundamental to understanding the neural coding of complex pheromone blends.

Wind tunnel assays are controlled laboratory experiments designed to study the flight behavior of insects in response to an odor plume. These assays are essential for determining the behavioral function of a semiochemical like (Z)-7-dodecenal. A typical wind tunnel provides a laminar airflow of controlled speed, temperature, and humidity, simulating a natural environment.

An insect, such as a male moth, is released at the downwind end of the tunnel. The test chemical, (Z)-7-dodecenal, is released from a source at the upwind end, creating an odor plume that travels down the tunnel. The insect's flight is recorded, often with multiple cameras, to reconstruct its 3D flight trajectory.

Researchers analyze several key behaviors:

Activation and Take-off: Whether the odor of (Z)-7-dodecenal alone is sufficient to cause the resting insect to initiate flight.

Upwind Flight (Anemotaxis): The ability of the insect to fly against the wind toward the odor source. Flight speed, straightness of the path, and angle of flight relative to the wind are measured.

Casting Behavior: When an insect loses contact with the odor plume, it will often perform a series of zigzagging or looping flights perpendicular to the wind direction to relocate the plume.

Source Location: The success rate of the insect in reaching the odor source and its behavior upon arrival, such as landing or hovering.

By testing (Z)-7-dodecenal both as a single component and as part of a blend, these assays can precisely determine its role in insect orientation and attraction. For example, it can be determined if the compound acts as a long-range attractant that initiates upwind flight or as a short-range synergist that induces landing behavior near the source.

Field Trapping Efficacy for Male Moth Attraction

The effectiveness of a synthetic pheromone component in attracting target male moths in their natural habitat is a critical measure of its biological activity. Field trapping studies are essential for determining the attractive potential of (Z)-7-dodecenal, both as a standalone lure and as a component of a more complex blend. Research in this area often involves comparing the number of male moths captured in traps baited with the synthetic compound to those captured in traps with other lures or unbaited control traps.

While (Z)-7-dodecenal is a known pheromone component for several moth species, its efficacy as a single attractant can vary significantly. For instance, in studies on the spruce coneworm, Dioryctria reniculelloides, it was found that while (Z)-9-tetradecenyl acetate is the primary pheromone component, the addition of (Z)-7-dodecenyl acetate, a structurally related compound, did not significantly increase the trap catch of male moths. This suggests that for some species, (Z)-7-dodecenal may play a more subtle, synergistic role rather than acting as a primary long-range attractant.

Conversely, in other species, (Z)-7-dodecenal is a crucial component for attraction. The precise ratio of (Z)-7-dodecenal to other compounds in a pheromone blend is often critical for optimal attraction. Deviations from this species-specific ratio can lead to a significant decrease in trap captures, and in some cases, can even result in repellency.

The following interactive data table summarizes hypothetical field trapping results for a target moth species, illustrating the impact of different pheromone components on male moth attraction.

Interactive Data Table: Field Trapping Efficacy of Pheromone Blends

| Lure Composition | Mean Male Moths Captured (± SE) |

| (Z)-7-Dodecenal (1 mg) | 25 ± 4 |

| (Z)-9-Tetradecenal (1 mg) | 15 ± 3 |

| (Z)-7-Dodecenal (1 mg) + (Z)-9-Tetradecenal (1 mg) | 78 ± 9 |

| Unbaited Control | 2 ± 1 |

Note: Data are hypothetical and for illustrative purposes.

Evolutionary and Interspecific Dynamics of Pheromone Communication

The evolution of species-specific pheromone blends is a driving force in the diversification of moths. The precise chemical composition of these signals plays a crucial role in reproductive isolation, ensuring that individuals mate with conspecifics.

Mechanisms of Reproductive Isolation through Pheromone Blend Divergence

Reproductive isolation between closely related moth species is often maintained by differences in their sex pheromone blends. Even subtle changes in the chemical composition of a pheromone can lead to a strong pre-zygotic isolating barrier. This divergence in pheromone signals is a key mechanism in the process of speciation.

The role of specific components, such as (Z)-7-dodecenal, in this process can be multifaceted. In some instances, the presence of (Z)-7-dodecenal in the pheromone blend of one species can act as an antagonist, inhibiting the attraction of males from a closely related species that does not use this compound. This interspecific antagonism is a powerful mechanism for preventing hybridization. For example, if species A uses a blend of compounds X and Y, while the sympatric species B uses a blend of X, Y, and (Z)-7-dodecenal, males of species A may be repelled by the presence of (Z)-7-dodecenal, thus avoiding misdirected mating attempts.

The specificity of the olfactory receptor neurons in the male antennae is finely tuned to the species-specific pheromone blend. Divergence in these receptors, in concert with changes in the female-produced pheromone, drives the evolution of reproductive isolation.

Pheromone Identity as a Phylogenetic Trait in Lepidoptera (e.g., Dioryctria genus)

The composition of sex pheromones can be a valuable character for inferring phylogenetic relationships among lepidopteran species. The biosynthetic pathways that produce these compounds are under genetic control, and changes in these pathways can be traced through evolutionary lineages.

Within the genus Dioryctria, a group of coneworms that are significant pests of coniferous trees, pheromone composition has been shown to be a useful tool for species identification and for understanding their evolutionary history. While a comprehensive phylogenetic analysis based solely on pheromone identity is complex, patterns in the use of certain compounds can be observed.

For example, the presence or absence of (Z)-7-dodecenal, or its relative abundance in the pheromone blend, could potentially be used as a character to delineate clades within the Dioryctria genus. If a group of closely related species all utilize (Z)-7-dodecenal as a key pheromone component, it might suggest a shared ancestry for this trait. However, it is important to note that pheromone evolution can be labile, with instances of both conservation and rapid divergence. Therefore, pheromone data is most powerful when used in conjunction with morphological and molecular data to construct robust phylogenies.

Biosynthetic Pathways and Metabolic Engineering Research for Z 7 Dodecenal Production

Elucidation of Endogenous Biosynthesis in Pheromone-Producing Organisms

The biosynthesis of (Z)-7-dodecenal in insects is a multi-step enzymatic process that originates from common fatty acid metabolism. nih.govpnas.org This pathway involves the coordinated action of several specific enzymes within the specialized pheromone glands of the insects. pnas.org

Identification of Fatty Acyl Precursors and Desaturase Enzymes

The journey to (Z)-7-dodecenal begins with de novo fatty acid synthesis, typically producing saturated fatty acids like palmitic acid (16:Acyl) or stearic acid (18:Acyl). pnas.org These common fatty acids serve as the initial precursors. The crucial step in determining the final structure of the pheromone is the introduction of a double bond at a specific position and with a specific geometry (Z or E). This is accomplished by a class of enzymes known as fatty acyl-CoA desaturases (FADs). oup.combucek-lab.org

In the biosynthesis leading to C12 compounds like (Z)-7-dodecenal, a common route involves the desaturation of a C16 or C18 precursor, followed by chain-shortening. oup.com For instance, in the cabbage looper moth, Trichoplusia ni, a Z11-desaturase acts on palmitoyl-CoA (16:Acyl) to produce (Z)-11-hexadecenoyl-CoA. oup.com This intermediate then undergoes two cycles of β-oxidation, a chain-shortening process, to yield (Z)-7-dodecenoyl-CoA. oup.com The specificity of the desaturase enzyme is paramount; it dictates the position (e.g., Δ11, Δ9, Δ7) and configuration (Z or E) of the double bond. bucek-lab.orgresearchgate.net More than 50 different fatty acyl-CoA desaturases have been identified and characterized from various insect species, highlighting their diversity and importance in creating species-specific pheromone signals. oup.com

Table 1: Key Enzyme Classes in (Z)-7-Dodecenal Biosynthesis

| Enzyme Class | Function | Precursor/Substrate Example | Product Example |

|---|---|---|---|

| Fatty Acyl-CoA Desaturase (FAD) | Introduces double bond into fatty acyl chain oup.com | Palmitoyl-CoA (16:Acyl) | (Z)-11-Hexadecenoyl-CoA |

| β-Oxidation Enzymes | Shortens the fatty acyl chain by two carbons per cycle oup.com | (Z)-11-Hexadecenoyl-CoA | (Z)-7-Dodecenoyl-CoA |

| Fatty Acyl-CoA Reductase (FAR) | Reduces the fatty acyl-CoA to an alcohol nih.govpnas.org | (Z)-7-Dodecenoyl-CoA | (Z)-7-Dodecenol |

| Alcohol Oxidase | Oxidizes the fatty alcohol to an aldehyde nih.gov | (Z)-7-Dodecenol | (Z)-7-Dodecenal |

Characterization of Aldehyde-Forming Enzymes (e.g., Fatty Acyl-CoA Reductases)

Once the correct C12 unsaturated fatty acyl precursor, (Z)-7-dodecenoyl-CoA, is formed, it must be converted into the final aldehyde. This typically occurs in a two-step process. First, a fatty acyl-CoA reductase (FAR) reduces the fatty acyl-CoA to the corresponding fatty alcohol, (Z)-7-dodecenol. nih.govpnas.org FARs are a critical family of enzymes in pheromone biosynthesis, and over 20 have been characterized in insects. oup.com These enzymes often exhibit substrate specificity, which contributes to the precise composition of a species' pheromone blend. nih.govpnas.org Some FARs, however, show a broad substrate range. nih.gov The reduction reaction catalyzed by FARs is a four-electron process that uses NADPH as a reductant and does not typically release the intermediate aldehyde form. pnas.orgbucek-lab.org

The final step is the oxidation of the fatty alcohol to the aldehyde, (Z)-7-dodecenal. nih.gov This conversion is catalyzed by alcohol oxidases or dehydrogenases. nih.govnih.gov For example, in Heliothis species, cuticular alcohol oxidases are responsible for converting primary fatty alcohols into the final aldehyde pheromone components. nih.gov

Transcriptomic and Proteomic Analyses of Pheromone Glands

To identify the specific genes and enzymes involved in producing (Z)-7-dodecenal and other pheromones, scientists utilize transcriptomic and proteomic analyses of the female's specialized pheromone glands. nih.govresearchgate.net By sequencing the expressed genes (transcriptomics) and identifying the proteins present (proteomics), researchers can pinpoint candidate genes encoding desaturases, FARs, and other biosynthetic enzymes. researchgate.netnih.gov

For example, a transcriptomic study of the Heliothis virescens pheromone gland led to the identification of a large number of candidate genes potentially involved in the pheromone biosynthetic pathway. nih.gov These "-omics" approaches have been instrumental in discovering the diversity of enzymes like desaturases and FARs and have confirmed that their expression is often highly enriched in the pheromone gland tissue, coinciding with the period of sexual maturity and pheromone production. pnas.orgnih.gov These studies provide a genetic blueprint of the pheromone production machinery, facilitating the subsequent steps of recombinant biosynthesis. oup.com

Recombinant Biosynthesis and Heterologous Production Systems

The chemical synthesis of complex insect pheromones like (Z)-7-dodecenal can be costly and commercially challenging. nih.gov This has driven research into biotechnological production methods using engineered microorganisms as "cell factories". nih.govresearchgate.net

Engineering Microbial Cell Factories for (Z)-7-Dodecenal Synthesis (e.g., Saccharomyces cerevisiae)

Yeast, particularly Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, have emerged as promising hosts for producing fatty acid-derived pheromones. nih.govoup.comresearchgate.net These yeasts have well-understood genetics and a native metabolism that already produces the necessary fatty acid precursors. nih.govnih.gov

The process involves introducing the specific insect genes for the required desaturases and FARs into the yeast. oup.comdtu.dk For producing a C12 pheromone component, the pathway may also require the introduction of enzymes for β-oxidation to achieve the necessary chain length. oup.com For instance, to produce (Z)-7-dodecenol, the precursor to (Z)-7-dodecenal, researchers could engineer yeast to:

Express a specific Δ11-desaturase to convert endogenous palmitoyl-CoA to (Z)-11-hexadecenoyl-CoA.

Utilize the yeast's peroxisomal β-oxidation machinery to shorten the chain to (Z)-7-dodecenoyl-CoA.

Express a specific insect FAR to reduce the intermediate to (Z)-7-dodecenol. oup.com

Finally, express an alcohol oxidase to convert the alcohol to the desired aldehyde, (Z)-7-dodecenal. researchgate.netresearchgate.net

Optimization of Metabolic Flux for Enhanced Pheromone Yield

Simply introducing the necessary genes is often not enough to achieve high yields. researchgate.netcam.ac.uk Metabolic engineering strategies are crucial to optimize the flow of carbon through the desired pathway and minimize the production of unwanted byproducts. researchgate.netnih.gov

Key optimization strategies include:

Increasing Precursor Supply: Overexpressing genes in the native fatty acid synthesis pathway can boost the availability of initial precursors like palmitoyl-CoA. nih.gov

Controlling Gene Expression: Using strong, inducible promoters to control the expression of the heterologous insect genes can balance the pathway and prevent the buildup of toxic intermediates. cam.ac.uknih.govoup.com

Blocking Competing Pathways: Deleting genes responsible for competing pathways, such as those for fatty acid degradation (β-oxidation beyond the desired point) or storage lipid formation, can redirect metabolic flux towards the pheromone product. researchgate.netresearchgate.net For example, deleting the PEX10 gene (peroxisomal biogenesis factor) or FAO1 (fatty alcohol oxidase, if the alcohol is the desired product) in Y. lipolytica has been shown to improve yields. researchgate.netresearchgate.net

Enzyme Engineering and Selection: Screening desaturases and FARs from different insect species can identify enzymes with higher activity or the precise specificity needed for the target molecule. researchgate.net Mutations can also be introduced into native yeast enzymes, such as the fatty acid synthase (Fas2p), to alter the chain length of fatty acids produced, favoring the C14 precursor needed for some pheromones. researchgate.netresearchgate.net

Table 2: Example Metabolic Engineering Strategies in Yeast for Pheromone Production

| Strategy | Target | Rationale | Potential Outcome | Reference |

|---|---|---|---|---|

| Overexpression | Mevalonate (B85504) (MVA) pathway genes | Increase precursor pool | Higher final product titer | nih.gov |

| Gene Deletion | PEX10, FAO1, HFD1-4 (aldehyde dehydrogenases) | Prevent product degradation and byproduct formation | Increased accumulation of desired fatty alcohol/aldehyde | researchgate.netresearchgate.net |

| Promoter Engineering | Use of strong, inducible promoters (e.g., GAL) | Decouple production from cell growth; fine-tune enzyme levels | Improved pathway balance and higher yields | cam.ac.uknih.gov |

| Protein Engineering | Mutate fatty acid synthase (Fas2p) | Shift native fatty acid production to a desired chain length | Increased production of specific chain-length pheromones | researchgate.netresearchgate.net |

| Pathway Redirection | Downregulate storage lipid synthesis (e.g., GPAT) | Divert fatty acyl-CoAs from storage to pheromone synthesis | Enhanced flux towards the desired product | researchgate.netresearchgate.net |

Through these combined strategies, researchers have successfully increased the production of various moth pheromone components in engineered yeast, demonstrating the potential of this platform as a sustainable and cost-effective alternative to chemical synthesis for compounds like (Z)-7-dodecenal. researchgate.netresearchgate.net

Comparative Analysis of Different Production Platforms

The heterologous production of insect sex pheromones, including (Z)-7-dodecenal, represents a sustainable and potentially cost-effective alternative to traditional chemical synthesis. nih.govukri.org The selection of an appropriate production platform is a critical decision in metabolic engineering, as the host organism's intrinsic metabolic capabilities significantly influence the efficiency, titer, and economic viability of the bioprocess. Research has focused on several key microbial and plant-based systems, primarily the bacterium Escherichia coli, the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica, and the plant Nicotiana benthamiana. nih.govresearchgate.net Each platform presents a unique set of advantages and challenges for producing fatty acid-derived molecules like (Z)-7-dodecenal.

Escherichia coli is a widely adopted chassis for the biosynthesis of natural products due to its rapid growth rate, the ability to achieve high cell densities in fermenters, and an extensive, well-established genetic toolkit for metabolic engineering. pnnl.gov Its central metabolism is thoroughly characterized, facilitating the rational design of strains for chemical production. pnnl.govmdpi.com However, challenges can arise, such as the efficient expression of eukaryotic enzymes like cytochrome P450-dependent monooxygenases, which are sometimes required in biosynthetic pathways and may function better in eukaryotic hosts. pnnl.gov Furthermore, the production of fatty acid derivatives may require significant engineering to divert carbon flux from central metabolism towards the fatty acid synthesis (FAS) pathway and away from degradation pathways. nih.govnih.gov

Saccharomyces cerevisiae , or baker's yeast, is another workhorse of industrial biotechnology. As a eukaryote, it provides a suitable environment for expressing complex eukaryotic enzymes and possesses native pathways, like the mevalonate pathway, that can be harnessed for producing various natural products. researchgate.netresearchgate.net While its native fatty acid production is not as high as that of oleaginous yeasts, its well-understood genetics and robustness in industrial fermentations make it an attractive host. researchgate.netnih.gov Metabolic engineering strategies in S. cerevisiae often focus on enhancing precursor supply and expressing the heterologous desaturases and reductases necessary for pheromone synthesis. researchgate.net

Yarrowia lipolytica has emerged as a particularly promising platform for producing lipid-derived compounds. oup.commdpi.com This non-conventional, oleaginous yeast naturally accumulates high levels of lipids, meaning it has a high intrinsic flux towards fatty acid precursors like acyl-CoAs. researchgate.netoup.com This inherent capability reduces the engineering effort required to channel metabolic flux into a desired fatty acid-derived product. mdpi.comnih.gov Research has successfully demonstrated the production of various moth pheromone precursors in Y. lipolytica, including (Z)-7-dodecenol, a direct precursor to (Z)-7-dodecenal. oup.com Engineering efforts in this host often target the β-oxidation pathway to prevent degradation of the product and further boost the supply of precursors like acetyl-CoA. researchgate.netoup.com

Nicotiana benthamiana represents a plant-based production platform, or "green factory," which offers the potential for scalable and low-cost production without the need for expensive fermentation infrastructure. nih.govukri.org Pheromone biosynthetic pathways can be introduced into the plant through stable genetic transformation or rapid transient expression systems. nih.govresearchgate.net Several studies have reported the successful production of lepidopteran sex pheromones in N. benthamiana, demonstrating its feasibility as a production host. nih.govresearchgate.net Challenges in plant-based systems include longer production cycles compared to microbes and more complex downstream processing to extract the target compound from plant biomass.

The comparative performance of these platforms for producing fatty acid-derived pheromones highlights their distinct characteristics. While direct, side-by-side comparisons for (Z)-7-dodecenal are limited, data from related compounds provide valuable insights.

Table 1: Comparative Analysis of Production Platforms for Fatty Acid-Derived Pheromones and Precursors This table compiles representative data for fatty acid-derived natural products from various engineered platforms to illustrate their relative capabilities. Titers are highly dependent on the specific molecule, strain, and cultivation conditions.

| Production Platform | Target Compound | Titer Achieved | Key Advantages | Key Challenges | References |

| Escherichia coli | N-acetylglucosamine | >110 g/L | Fast growth, well-established genetic tools, high-density cultivation. | Complex enzyme expression (e.g., P450s), potential for product toxicity. | pnnl.govnih.gov |

| (Z,Z)-Farnesol | 572.13 mg/L | mdpi.com | |||

| Saccharomyces cerevisiae | (Z)-11-Hexadecenoic acid | ~1.5 mg/L | Eukaryotic host, robust for industrial use, well-characterized. | Lower native fatty acid flux compared to oleaginous yeast. | google.com |

| Yarrowia lipolytica | (Z)-7-Dodecenol | Not specified | High native fatty acid flux, suitable for lipid-derived products. | Genetic tools are less mature than for E. coli or S. cerevisiae. | oup.com |

| (Z)-11-Hexadecenol | 2.5 g/L | researchgate.net | |||

| Lipids (General) | >4.8 g/L | mdpi.com | |||

| Nicotiana benthamiana | (Z)-11-Hexadecenol | Not specified | Low-cost cultivation, scalable, sustainable ("green chemistry"). | Longer production cycles, complex downstream processing. | nih.govresearchgate.net |

Ultimately, the choice of platform depends on the specific production goals. E. coli offers speed and high density, making it suitable for rapid process development. Y. lipolytica is arguably the most natural fit for fatty acid-derived products due to its oleaginous nature, often leading to higher titers for these specific compounds. researchgate.netoup.com S. cerevisiae provides a reliable and robust industrial option, while N. benthamiana presents a long-term, potentially highly cost-effective solution for large-scale production. nih.govresearchgate.net

Synthetic Methodologies and Formulation Research for Z 7 Dodecenal

Development of Stereoselective Chemical Synthesis Routes

The synthesis of (Z)-7-dodecenal, a key component in the pheromone blends of many insect species, demands high stereochemical purity. The biological activity is often highly dependent on the specific geometry of the double bond, with the (Z)-isomer being the active component and the (E)-isomer often being inactive or even inhibitory. Therefore, the development of synthetic routes that precisely control the double bond configuration is of paramount importance.

Achieving high selectivity for the (Z)-configuration in alkenes is a significant challenge in organic synthesis because the (Z)-isomer is often thermodynamically less stable than its (E)-counterpart nih.gov. Several strategies have been developed to overcome this challenge, providing kinetic control over the reaction to favor the formation of the desired isomer.

One of the most versatile and widely employed methods for Z-selective alkene synthesis is the Wittig reaction nih.gov. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. By using non-stabilized or semi-stabilized ylides under salt-free conditions, the reaction proceeds through an early, kinetically controlled transition state that leads preferentially to the (Z)-alkene.

Another powerful approach is the semireduction of alkynes . The partial hydrogenation of an internal alkyne using specific catalysts can yield the corresponding (Z)-alkene with high selectivity. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a classic example that effectively prevents over-reduction to the alkane and favors the syn-addition of hydrogen, resulting in the (Z)-isomer.

More recent advancements include metal-catalyzed cross-coupling reactions and hydroalkylation methods. For instance, a silver-catalyzed hydroalkylation of terminal alkynes with alkylboranes has been shown to produce diastereopure Z-alkenes (Z:E > 300:1) nih.gov. This method accomplishes the formation of the double bond, control of the geometry, and the creation of a new carbon-carbon bond in a single step nih.gov. Similarly, nickel-catalyzed methods have been developed for the difunctionalization of alkynes, providing access to tetrasubstituted (Z)-alkenes with high regio- and stereocontrol nih.gov.

The table below summarizes key methodologies for achieving Z-selectivity.

| Method | Key Reagents/Catalysts | Typical Z:E Selectivity | Key Features |

| Wittig Reaction | Phosphorus Ylide, Aldehyde/Ketone | Good to Excellent | Highly versatile, reliable, and applicable to complex molecules nih.gov. |

| Alkyne Semireduction | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂), H₂ | Excellent | Classic method, prevents over-reduction to alkane. |

| Silver-Catalyzed Hydroalkylation | Silver Catalyst, Terminal Alkyne, Alkylborane | >300:1 nih.gov | Forms C-C bond while setting stereochemistry nih.gov. |

| Nickel-Catalyzed Difunctionalization | Nickel Catalyst, Phosphine Ligands, Alkyne | Excellent (e.g., 99:1) nih.gov | Allows for the synthesis of complex, multi-substituted alkenes nih.gov. |

For (Z)-7-dodecenal to be used in practical applications such as pest management, its synthesis must be economically viable and scalable. A scalable synthesis is characterized by efficiency, cost-effectiveness, and safety on a large scale. Key considerations include avoiding expensive reagents like palladium catalysts, minimizing chromatographic separations, and using protecting-group-free strategies lfrueh.com.

An ideal scalable route would consist of a few high-yielding steps, starting from inexpensive and readily available materials. For example, a synthetic strategy that bypasses the need for high-vacuum distillation or extensive chromatography would be highly advantageous for industrial production lfrueh.comnih.gov. The optimization of reaction conditions, such as time, temperature, and solvent choice, is crucial for improving yield and throughput nih.gov.

Analytical Techniques for Quantification and Characterization of Z 7 Dodecenal in Research

Extraction and Sample Preparation from Biological and Environmental Matrices

Effective analysis begins with the meticulous extraction and preparation of the sample. The choice of method depends on the nature of the sample matrix (e.g., insect glands, air, water) and the volatility of the target compound.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile technique ideal for extracting volatile and semi-volatile compounds like (Z)-7-Dodecenal from various matrices. wordpress.com It utilizes a fused-silica fiber coated with a stationary phase polymer. The fiber is exposed to the sample or its headspace, where analytes partition from the sample matrix onto the fiber coating. nih.gov After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov

SPME is particularly advantageous for analyzing trace levels of semiochemicals released by living organisms, as it minimizes sample handling and degradation. nih.govtdl.org Different fiber coatings, such as Carboxen/Polydimethylsiloxane (CAR/PDMS), are selected based on the polarity and molecular weight of the target analytes. nih.gov For instance, SPME has been successfully used to collect volatile pheromones from calling female moths for subsequent analysis. researchgate.net

Solvent Extraction is a traditional and widely used method for obtaining semiochemicals from biological tissues, such as insect pheromone glands. frontiersin.org This technique involves immersing the tissue in an appropriate organic solvent (e.g., hexane, dichloromethane) to dissolve the target compounds. quora.com The resulting extract contains the stored quantity of the pheromone. frontiersin.org While effective for isolating larger quantities of the compound for initial identification, it is a destructive method and may not accurately reflect the composition of the pheromone blend that is actively released by the organism. frontiersin.orgalfa-chemistry.com Studies have shown that the quantities of pheromone components obtained via solvent extraction can differ significantly from those collected from the headspace of a live, signaling insect. frontiersin.org

Interactive Table 1: Comparison of Extraction Techniques for (Z)-7-Dodecenal

| Feature | Solid-Phase Microextraction (SPME) | Solvent Extraction |

| Principle | Adsorption/absorption of analytes onto a coated fiber. wordpress.com | Dissolution of analytes in a liquid organic solvent. quora.com |

| Sample Type | Volatiles, semi-volatiles in gas, liquid, or solid matrices. nih.gov | Primarily solid biological tissues (e.g., glands). alfa-chemistry.com |

| Solvent Use | Solvent-free. wordpress.com | Requires organic solvents (e.g., hexane). quora.com |

| Destructive? | No, can be used on living organisms. nih.gov | Yes, requires tissue removal. frontiersin.org |

| Represents | Actively released volatiles (emitted signal). frontiersin.org | Total stored quantity in the tissue. frontiersin.org |

| Sensitivity | High, suitable for trace analysis. nih.gov | Variable, depends on concentration in tissue. |

Collecting volatile emissions is crucial for studying the chemical signals released by organisms into the environment. This is often achieved through methods that trap airborne compounds.

Adsorption Trapping , also known as sorbent-based trapping, involves pulling or pushing air from the headspace around a sample (e.g., a calling insect or a plant) through a tube packed with an adsorbent material. nih.gov Common adsorbents include porous polymers like Porapak Q or Tenax®. The volatile compounds, including (Z)-7-Dodecenal, are retained on the sorbent material while the air passes through. Subsequently, the trapped compounds are recovered either by thermal desorption directly into a GC system or by solvent elution. nih.govwikipedia.org This technique allows for the collection of volatiles over a specific period, providing a cumulative sample of what an organism has emitted.

SPME, as described previously, is also a primary technique for collecting volatile emissions, specifically through Headspace-SPME (HS-SPME) . nih.gov In this application, the fiber is exposed to the air or vapor phase above the sample, capturing the emitted compounds without direct contact, making it an ideal non-invasive method for in-vivo sampling. nih.gov

Chromatographic and Spectroscopic Methods for Structural Confirmation and Purity Assessment

Once extracted, (Z)-7-Dodecenal must be unambiguously identified, quantified, and its stereochemistry confirmed. This is accomplished using a combination of powerful chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile compounds like (Z)-7-Dodecenal. The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical fingerprint.

The identity of (Z)-7-Dodecenal can be confirmed by comparing its retention time on the GC column and its mass spectrum with that of a synthetic standard. The mass spectrum typically shows a molecular ion peak (M+) and a characteristic fragmentation pattern that aids in structural elucidation. Quantification is achieved by comparing the peak area of the analyte to that of a known amount of an internal or external standard.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio, often to within a few parts per million (ppm). reading.ac.uklongdom.org This high accuracy allows for the determination of a compound's elemental composition. nih.gov For (Z)-7-Dodecenal, the molecular formula is C₁₂H₂₂O. nist.govchemspider.com HRMS can distinguish this formula from other potential formulas that have the same nominal mass but different elemental compositions. reading.ac.uk By comparing the experimentally measured accurate mass with the calculated theoretical mass, HRMS provides definitive confirmation of the molecular formula, which is a critical step in the identification of unknown compounds. nih.govuci.edu

Interactive Table 2: Mass Spectrometry Data for (Z)-7-Dodecenal

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₂₂O | nist.gov, chemspider.com |

| Nominal Mass | 182 g/mol | nist.gov |

| Monoisotopic Mass (Calculated) | 182.167065 Da | chemspider.com |

| Technique Application | HRMS confirms the elemental composition by matching the measured mass to the calculated mass with high precision (<5 ppm error). | nih.gov, uci.edu |

While GC-MS and HRMS can confirm the connectivity and elemental formula of dodecenal, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the stereochemistry of the carbon-carbon double bond—that is, whether it is the (Z) or (E) isomer. wikipedia.org

¹H NMR spectroscopy is particularly powerful for this purpose. The coupling constant (J-value) between the two protons on the double bond (vinylic protons) is diagnostic of the geometry. creative-biostructure.com

A cis or (Z) configuration typically results in a smaller coupling constant, generally in the range of 6-12 Hz.

A trans or (E) configuration results in a larger coupling constant, typically in the range of 12-18 Hz. creative-biostructure.com

By analyzing the splitting pattern and measuring the J-value for the vinylic protons of the dodecenal sample, researchers can unequivocally assign the (Z) geometry. Furthermore, ¹³C NMR provides information on the electronic environment of each carbon atom, with the chemical shifts of the sp² hybridized carbons of the double bond appearing in a characteristic downfield region (typically 100-170 ppm). libretexts.orgchemistrysteps.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An IR spectrum, which is a plot of absorbance or transmittance against frequency (typically expressed as wavenumber in cm⁻¹), reveals the functional groups present in the sample.

For (Z)-7-dodecenal, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its two primary functional groups: the aldehyde and the cis-alkene.

Aldehyde Group (–CHO): The aldehyde functional group is characterized by a strong carbonyl (C=O) stretching vibration and a distinctive C-H stretching vibration. The C=O stretch for an aliphatic aldehyde typically appears as a very strong and sharp band in the region of 1740-1720 cm⁻¹. orgchemboulder.com Another key indicator for an aldehyde is the C-H stretch of the aldehyde proton, which usually gives rise to two weak to moderate bands around 2850 cm⁻¹ and 2750 cm⁻¹. researchgate.net The latter is particularly diagnostic as few other absorptions occur in this region. orgchemboulder.com

Alkene Group (C=C-H): The presence of the carbon-carbon double bond in the (Z) or cis configuration also gives rise to specific absorption bands. The C=C stretching vibration for an alkene typically appears in the 1680-1640 cm⁻¹ region, though its intensity can be variable. orgchemboulder.com Additionally, the stretching vibration of the C-H bonds attached to the double-bonded carbons (sp² C-H) is expected to produce a band at a higher frequency than that of C-H bonds in alkanes (sp³ C-H), typically in the 3100-3000 cm⁻¹ range. orgchemboulder.comlibretexts.org

The table below summarizes the expected characteristic IR absorption bands for (Z)-7-dodecenal.

Table 1: Expected Infrared Absorption Bands for (Z)-7-Dodecenal

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibration Type |

|---|---|---|---|

| ~3020 | Medium | =C-H (Alkene) | Stretch |

| ~2925, ~2855 | Strong | C-H (Alkane chain) | Stretch |

| ~2820, ~2720 | Medium, Weak | H-C=O (Aldehyde) | Stretch (Fermi resonance doublet) |

| ~1730 | Strong, Sharp | C=O (Aldehyde) | Stretch |

| ~1655 | Medium to Weak | C=C (cis-Alkene) | Stretch |

| ~1465 | Medium | -CH₂- | Bend (Scissoring) |

Real-time Monitoring of Pheromone Release Dynamics

The efficacy of pheromones in communication is highly dependent on their release rate and concentration in the atmosphere. Therefore, real-time monitoring of these release dynamics is essential for developing and evaluating controlled-release formulations used in pest management, such as in mating disruption dispensers. These studies help to understand the longevity and performance of the dispensers under various environmental conditions.

Gravimetric Analysis and Gas Chromatographic Quantification of Released Pheromone

A combination of gravimetric analysis and gas chromatography is often employed to characterize the release profile of semiochemicals from dispensers.

Gravimetric Analysis

Gravimetric analysis is a fundamental technique used to determine the amount of a substance by measuring a change in mass. libretexts.orgnagwa.com In the context of pheromone release, this method involves periodically weighing the pheromone dispenser (e.g., a lure or vial) over time under controlled conditions (e.g., constant temperature and airflow). The loss in mass corresponds to the amount of pheromone that has been released into the environment. libretexts.org While simple and cost-effective, gravimetric analysis provides the total release rate of all volatile components and does not offer information on the chemical integrity of the released substance.

Gas Chromatographic Quantification

To obtain more detailed and specific information about the released pheromone, Gas Chromatography (GC) is the method of choice. nih.govresearchgate.net This technique separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. The released pheromone is typically collected from the air surrounding the dispenser at specific time intervals using methods like solid-phase microextraction (SPME) or by trapping the volatiles on an adsorbent material followed by solvent elution or thermal desorption. nih.gov

The collected sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through the column. A detector at the end of the column, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), generates a signal as each component elutes. The time it takes for a compound to travel through the column is known as its retention time, which is characteristic of that compound under the given analytical conditions.

By creating a calibration curve with known concentrations of a (Z)-7-dodecenal standard, the amount of pheromone in the collected air samples can be accurately quantified. mdpi.com This allows for the determination of the release rate of the active pheromone component specifically, and it can also be used to detect any degradation products that may form over time.

The following table provides a representative example of data that could be obtained from a study quantifying the release of (Z)-7-dodecenal from a dispenser over time using GC.

Table 2: Representative Data for the Quantification of (Z)-7-Dodecenal Release Over Time via Gas Chromatography

| Time (Days) | Mass of Dispenser (mg) | Mass Loss (mg) | Amount of (Z)-7-Dodecenal Collected (ng/hr) | Calculated Release Rate (µ g/day ) |

|---|---|---|---|---|

| 0 | 500.0 | 0.0 | - | - |

| 7 | 493.0 | 7.0 | 41.2 | 988.8 |

| 14 | 486.5 | 13.5 | 38.5 | 924.0 |

| 21 | 480.5 | 19.5 | 35.1 | 842.4 |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Applications in Integrated Pest Management Ipm Research Focusing on Z 7 Dodecenal

Pheromone-Based Monitoring Strategies in Forest Ecosystems

Pheromone-based monitoring is a cornerstone of IPM, allowing for the detection of pest presence, estimation of population densities, and timing of control measures. Research into the use of (Z)-7-Dodecenal for monitoring Dioryctria species has been limited but has provided some insights into its potential role as a lure component.

The development of effective trapping systems is crucial for the successful implementation of pheromone-based monitoring. Research on the spruce coneworm, Dioryctria reniculelloides, has explored the composition of its sex pheromone. While (Z)-9-tetradecenyl acetate (B1210297) was identified as a primary component, the role of other compounds, including (Z)-7-Dodecenal, has been considered.

Table 1: Attraction of Male Dioryctria reniculelloides to Different Pheromone Lure Blends

| Lure Component(s) | Relative Attractiveness |

|---|---|

| (Z)-9-tetradecenyl acetate | Baseline |

| (Z)-9-tetradecenyl acetate + (Z)-7-dodecenyl acetate | Significantly more attractive than baseline |

Data is qualitative based on the findings of Grant et al. (1987).

A critical aspect of any pheromone-based monitoring program is establishing a correlation between the number of insects caught in traps and the actual pest population density in the field. This relationship allows for the development of treatment thresholds and more precise pest management decisions.

There is a lack of specific research in the available scientific literature that establishes a direct correlation between trap catches using lures containing (Z)-7-Dodecenal and the population densities of any Dioryctria species. While general principles of pheromone trapping suggest that higher catches often indicate higher population densities, specific studies to quantify this relationship for (Z)-7-Dodecenal and Dioryctria have not been published.

Mating Disruption Technology Research

Mating disruption is a pest control technique that involves releasing large amounts of a synthetic sex pheromone into an area to confuse males and prevent them from locating females for mating. This can lead to a reduction in the pest population over time.

While mating disruption has been studied for the control of Dioryctria species in pine seed orchards, these studies have primarily focused on other pheromone components, such as (Z)-9-tetradecenyl acetate. There are no specific efficacy studies available in the scientific literature that evaluate the use of (Z)-7-Dodecenal as a primary active ingredient for disrupting the mating communication of any Dioryctria species.

No field trials specifically investigating the use of (Z)-7-Dodecenal for mating disruption of Dioryctria species in seed orchards or conifer plantations have been documented in the available scientific literature. Research on mating disruption for this pest genus has utilized other known primary pheromone components.

The success of a mating disruption program can be influenced by several factors, including the ratio of different pheromone components in a blend and various environmental conditions such as temperature, wind speed, and UV radiation, which can affect the release rate and longevity of the pheromone.

As there have been no specific mating disruption studies using (Z)-7-Dodecenal for Dioryctria species, there is no research available on the influence of pheromone blend ratios involving this compound or the impact of environmental factors on its efficacy for this purpose.

Attract-and-Kill Strategies Research Focusing on (Z)-7-Dodecenal

Attract-and-kill strategies represent a targeted approach in Integrated Pest Management (IPM), aiming to lure pests to a specific point where they are subsequently eliminated by a killing agent. This method minimizes the widespread application of insecticides, thereby reducing their environmental impact. Research in this area for lepidopteran pests often involves the use of sex pheromones, such as (Z)-7-Dodecenal, to attract male moths.

Synergistic Effects of (Z)-7-Dodecenal with Biological Control Agents or Targeted Insecticides

While direct research on the synergistic effects of (Z)-7-Dodecenal with biological control agents or specific insecticides is limited, broader studies on lepidopteran pest management provide a basis for potential applications. The combination of pheromones with microbial insecticides, such as Bacillus thuringiensis (Bt), has shown promise. The pheromone lure attracts the target pest to a source containing the microbial agent, increasing the likelihood of infection and subsequent mortality.

Table 1: Potential Synergistic Combinations with (Z)-7-Dodecenal in Attract-and-Kill Strategies

| Control Agent Type | Specific Agent (Example) | Potential Synergistic Mechanism |

| Biological Control Agent | Bacillus thuringiensis (Bt) | (Z)-7-Dodecenal attracts the target pest to a localized source of Bt, increasing the probability of ingestion and infection. |

| Targeted Insecticide | Pyrethroids (e.g., Deltamethrin) | (Z)-7-Dodecenal lures the pest to a device containing a small, lethal dose of the insecticide, minimizing broad environmental application. |

| Biological Control Agent | Entomopathogenic Fungi (e.g., Beauveria bassiana) | The pheromone brings the pest into contact with fungal spores, leading to infection and mortality. |

Ecological Selectivity and Non-Target Impact Research

A key advantage of using pheromones in IPM is their inherent species-specificity, which contributes to their ecological selectivity. This selectivity is crucial for minimizing the impact on non-target organisms and preserving biodiversity within agricultural ecosystems.

Studies on the Specificity of (Z)-7-Dodecenal Towards Pest Species

(Z)-7-Dodecenal has been identified as a sex pheromone component for several species of Lepidoptera. According to the Pherobase, a database of insect pheromones, it is a known attractant for species such as Rhyzosthenes falciformis and the pearl millet stemborer, Coniesta ignefusalis pherobase.com. A closely related compound, (Z)-7-dodecen-1-yl acetate, is a component of the sex pheromone for over 126 species of insects, primarily in the order Lepidoptera, including the cabbage looper (Trichoplusia ni) and the fall armyworm (Spodoptera frugiperda) prayoglife.comresearchgate.netnih.gov.

The specificity of pheromones is determined by the unique blend of chemical compounds and their precise ratios, which are recognized by the corresponding receptors of the target species. While (Z)-7-Dodecenal is a key component for certain pests, its presence in the pheromone blends of multiple species suggests the potential for attracting non-target moths. The degree of specificity in the field can be influenced by the other components of the pheromone lure and the geographic distribution and flight periods of both target and non-target species.

Table 2: Documented Pest Species Attracted to (Z)-7-Dodecenal or its Acetate Analogue

| Compound | Pest Species | Family |

| (Z)-7-Dodecenal | Rhyzosthenes falciformis | Xyloryctidae |

| (Z)-7-Dodecenal | Coniesta ignefusalis (Pearl millet stemborer) | Pyralidae |

| (Z)-7-dodecen-1-yl acetate | Trichoplusia ni (Cabbage looper) | Noctuidae |

| (Z)-7-dodecen-1-yl acetate | Spodoptera frugiperda (Fall armyworm) | Noctuidae |

| (Z)-7-dodecen-1-yl acetate | Ground nut leafminer | Gelechiidae |

Assessment of Potential Effects on Beneficial Arthropods and Ecosystem Services

The high specificity of pheromones generally results in a low direct impact on beneficial arthropods, such as predators and parasitoids. Unlike broad-spectrum insecticides, pheromone-based tactics like attract-and-kill are designed to target a narrow range of pest species, thereby preserving the populations of natural enemies that contribute to biological control.

However, there can be indirect effects on beneficial arthropods. For instance, some parasitoid wasps are known to use the sex pheromones of their host insects as chemical cues to locate them researchgate.net. This phenomenon, known as chemical espionage, means that the release of synthetic pheromones like (Z)-7-Dodecenal could potentially attract natural enemies of the target pest to the vicinity of the traps. Whether this results in a positive (enhanced biological control) or negative (trapping of beneficials) outcome depends on the specific interactions and the design of the IPM strategy. For example, some parasitic wasps are attracted to the anti-aphrodisiac pheromones of their butterfly hosts, using them to locate freshly laid eggs nih.gov.

The impact on pollinators, such as honeybees, is another important consideration. While pheromones themselves are not toxic to bees, the design of attract-and-kill devices should minimize the risk of bees and other non-target pollinators being accidentally captured or exposed to the killing agent. Research on the effects of neonicotinoid insecticides has shown that they can impair the ability of honeybees to respond to crucial floral volatiles and pheromonal compounds within the hive nih.gov. While (Z)-7-Dodecenal is not an insecticide, this highlights the sensitivity of beneficial insects to chemical cues in their environment.

Advanced Research Perspectives and Interdisciplinary Directions on Z 7 Dodecenal

Systems Biology Approaches to Pheromone Production and Reception

Systems biology offers a holistic framework for deciphering the complex networks governing the creation and perception of (Z)-7-dodecenal. This approach integrates genomics, transcriptomics, proteomics, and metabolomics to model the entire pathway from gene to behavioral response.

Pheromone Production: The biosynthesis of (Z)-7-dodecenal, a Type I moth pheromone, originates from common fatty acid metabolism. nih.gov The process is a multi-step enzymatic cascade primarily occurring in the specialized pheromone glands of female moths. scentry.commdpi.com It begins with a standard fatty acid precursor, typically palmitic acid (16-carbon) or stearic acid (18-carbon). A series of desaturase enzymes then introduces a double bond at a specific position. For many C12 pheromones like (Z)-7-dodecenal, this involves a Δ11-desaturase acting on palmitic acid to create (Z)-11-hexadecenoic acid. dbpia.co.kr This precursor then undergoes limited chain-shortening, a form of controlled beta-oxidation, where two-carbon units are sequentially removed. dbpia.co.kr After two such cycles, the 16-carbon chain is reduced to a 12-carbon chain, with the double bond now at the 7th position. Finally, a fatty-acyl reductase (FAR) enzyme converts the acyl-CoA precursor into the final aldehyde, (Z)-7-dodecenal. semanticscholar.org

Pheromone Reception: The perception of (Z)-7-dodecenal by a male moth is an equally complex process that begins at the antennae. scentry.comcaliforniaagriculture.org Volatile pheromone molecules enter tiny pores on the antennal sensilla and are solubilized in the sensillum lymph by odorant-binding proteins (OBPs). These proteins transport the hydrophobic aldehyde to the dendritic membranes of olfactory sensory neurons (OSNs). unl.edu Here, the pheromone binds to a specific olfactory receptor (OR), which is a heteromeric complex composed of a ligand-binding OR subunit and a highly conserved co-receptor known as Orco. unl.edupherobase.com This binding event opens the ion channel, leading to depolarization of the neuron and the generation of an action potential. unl.edu This electrical signal is then processed in the antennal lobe of the insect's brain, where a specific pattern of glomerular activation ultimately leads to a behavioral response, such as upwind flight towards the female. scentry.com

Table 1: Key Gene Families and Enzymes in (Z)-7-Dodecenal Biosynthesis and Reception

| Process | Key Molecular Component | Function | Relevant Gene Superfamily / Family |

|---|---|---|---|

| Biosynthesis | Fatty Acyl-CoA Desaturase | Introduces double bonds at specific locations in the fatty acid chain. | Desaturase |

| Biosynthesis | Acyl-CoA Oxidase/Hydratase | Performs limited chain-shortening (β-oxidation) of the fatty acid precursor. | Acyl-CoA Oxidase |

| Biosynthesis | Fatty Acyl-CoA Reductase (FAR) | Reduces the final fatty-acyl precursor to an alcohol or aldehyde. | FAR |

| Biosynthesis | Aldehyde Oxidase (AOX) | May be involved in the final conversion step or degradation. | AOX |

| Reception | Odorant-Binding Protein (OBP) | Solubilizes and transports pheromone through sensillum lymph. | OBP |

| Reception | Olfactory Receptor (OR) | Binds (Z)-7-dodecenal to initiate a neural signal. | OR |

| Reception | Olfactory Receptor Co-receptor (Orco) | Forms a heteromeric ion channel with the specific OR. | Orco |

| Signal Clearance | Odorant-Degrading Enzyme (ODE) | Inactivates pheromone molecules (e.g., AOXs, Esterases) to reset the system. | AOX, CXE, GST |

Development of Novel Biosensors for Environmental Pheromone Detection

The ability to detect minute quantities of airborne pheromones in real-time is critical for precision agriculture and pest monitoring. Novel biosensors for (Z)-7-dodecenal are being conceptualized based on the high specificity and sensitivity of biological molecules. researchgate.net A biosensor is an analytical device that combines a biological recognition element (bioreceptor) with a physicochemical transducer to generate a measurable signal. sakura.ne.jp

Biorecognition Elements: For (Z)-7-dodecenal, the most promising bioreceptors are the insect's own olfactory proteins. Specific Olfactory Receptors (ORs) or Odorant-Binding Proteins (OBPs) that show high affinity for (Z)-7-dodecenal could be cloned, expressed, and immobilized onto a sensor surface. These proteins offer unparalleled specificity, ensuring the sensor responds only to the target pheromone and not to other volatile organic compounds in the environment. californiaagriculture.orgunl.edu

Transducer Technologies: The binding of (Z)-7-dodecenal to the bioreceptor must be converted into a detectable signal. Several transducer types are being explored for volatile compound detection:

Electrochemical Transducers: These measure changes in electrical properties (current, potential) upon pheromone binding. A field-effect transistor (FET) coated with olfactory receptors, for example, could detect changes in the local electric field when the charged receptor-pheromone complex forms.

Optical Transducers: These detect changes in light properties, such as surface plasmon resonance (SPR) or fluorescence. The binding event can alter the refractive index at the sensor surface (SPR) or trigger a conformational change in a fluorescently-labeled protein.

Gravimetric/Piezoelectric Transducers: These sensors, such as quartz crystal microbalances (QCMs), are coated with the bioreceptor and oscillate at a specific frequency. The binding of pheromone molecules adds mass to the crystal, causing a measurable decrease in the resonant frequency. Nanosensors using functionalized cantilevers that bend upon analyte binding are also a promising avenue. sakura.ne.jpresearchgate.net

A conceptual biosensor for (Z)-7-dodecenal could involve an array of piezoelectric cantilevers, each functionalized with a different olfactory receptor from a key pest species. This would not only detect the presence of the pheromone but could also help distinguish between different pest species based on their unique pheromone blend recognition profiles.

Table 2: Comparison of Potential Biosensor Components for (Z)-7-Dodecenal Detection

| Component | Type | Principle | Advantages for Pheromone Detection |

|---|---|---|---|

| Bioreceptor | Olfactory Receptor (OR) | Specific binding of (Z)-7-dodecenal to initiate a conformational change. | Extremely high specificity and sensitivity. |

| Bioreceptor | Odorant-Binding Protein (OBP) | Captures and concentrates hydrophobic molecules like (Z)-7-dodecenal. | Robust and relatively stable proteins. |

| Bioreceptor | Whole Cell (e.g., engineered yeast) | Yeast cell engineered to express a specific OR and a reporter (e.g., GFP). | Integrates reception and initial signal amplification. |

| Transducer | Electrochemical (e.g., FET) | Measures change in current/potential from receptor-ligand binding. | High sensitivity, potential for miniaturization. |

| Transducer | Optical (e.g., SPR) | Measures change in refractive index upon mass binding to the surface. | Label-free, real-time detection. |

| Transducer | Piezoelectric (e.g., QCM) | Measures change in resonant frequency due to mass change. | High sensitivity, relatively low cost. |

Computational Modeling of Pheromone Plume Dynamics and Insect Response

Understanding how an insect navigates to a pheromone source requires modeling both the complex, turbulent environment through which the signal travels and the behavioral algorithms the insect employs.

Computational Fluid Dynamics (CFD) for Plume Modeling: A pheromone plume is not a simple, continuous gradient. It is a complex, intermittent structure of filaments and pockets of odor carried by turbulent air currents. researchgate.net Gaussian plume models, which predict average concentrations, are insufficient as insects respond to the instantaneous presence of pheromone whiffs. researchgate.netscispace.com Advanced CFD simulations can model the transport and dispersion of (Z)-7-dodecenal from a source (e.g., a monitoring trap). These models solve the Navier-Stokes equations for fluid flow and an advection-diffusion equation for the pheromone concentration. researchgate.netscispace.com By incorporating variables such as wind speed and direction, temperature, terrain or vegetation features, and the chemical properties of (Z)-7-dodecenal (e.g., volatility, degradation rate), CFD can generate a realistic, four-dimensional (3D space + time) map of the pheromone plume's structure. usda.govnih.gov

Agent-Based Models (ABM) for Insect Response: Once a realistic plume is simulated, an Agent-Based Model can be used to explore insect behavior. In an ABM, a virtual insect ("agent") is programmed with a set of behavioral rules. cambridge.orgcambridge.org These rules govern how the agent moves in response to sensory input from the simulated environment. For pheromone orientation, this includes:

Casting: A cross-wind flight pattern initiated when the agent loses contact with the pheromone plume.

Surging: Upwind flight initiated upon contact with a pheromone filament.

Integration: The agent's internal state can change based on the frequency and concentration of pheromone encounters.

By running thousands of simulations with these virtual agents within the CFD-generated plume, researchers can test hypotheses about which navigational strategies are most effective and how factors like plume structure influence the probability of the insect successfully locating the source.

Table 3: Key Parameters for a Coupled CFD-ABM Simulation of (Z)-7-Dodecenal

| Model | Parameter Type | Example Parameters |

|---|---|---|

| CFD (Plume) | Environmental | Wind velocity profile, turbulence intensity, temperature, humidity. |

| CFD (Plume) | Pheromone Source | Emission rate (μg/hr), source geometry (e.g., rubber septum), location. |

| CFD (Plume) | Chemical Properties | Molecular weight, diffusion coefficient, atmospheric degradation rate of (Z)-7-dodecenal. |

| ABM (Insect) | Sensory | Pheromone detection threshold, receptor saturation level. |

| ABM (Insect) | Behavioral Rules | Upwind surge angle and speed, cross-wind casting pattern, turn frequency. |

| ABM (Insect) | Internal State | Memory of recent encounters, adaptation/habituation rates. |

Exploring Evolutionary Drivers of Pheromone Diversity and Specificity

(Z)-7-Dodecenal is a component in the pheromone blends of many different moth species. The study of its role across these species provides insight into the evolutionary pressures that drive the diversification of chemical communication channels, a key factor in speciation. dbpia.co.krsemanticscholar.org

Reproductive Isolation and Blend Specificity: Closely related and co-occurring (sympatric) species often face the risk of interbreeding, which can produce sterile or less-fit offspring. To avoid this, they evolve distinct communication channels. While some species evolve entirely novel pheromone compounds, it is more common for specificity to be achieved by using a unique blend of common components. semanticscholar.orgresearchgate.net (Z)-7-Dodecenal is a prime example of such a component. A species' unique "signature" is determined by the presence and, crucially, the precise ratio of (Z)-7-dodecenal to other compounds like alcohols (e.g., (Z)-7-dodecen-1-ol) or acetates (e.g., (Z)-7-dodecenyl acetate). researchgate.net A male moth's brain is finely tuned to respond only to the exact ratio produced by females of its own species; a different ratio will be ignored or can even be inhibitory.

Coevolution of Production and Reception: The evolution of pheromone signals is a story of tight coevolution between the female's production pathway and the male's reception system. A mutation in a desaturase or reductase gene in the female that alters the pheromone blend is only evolutionarily successful if a corresponding change occurs in the male's olfactory receptors that creates a preference for this new blend. dbpia.co.kr Research suggests that the genes for olfactory receptors undergo a "birth-and-death" evolutionary process, where genes are frequently duplicated and lost, creating a diverse genetic toolkit that allows for rapid evolutionary adaptation in the sensory system. dbpia.co.krsemanticscholar.org

Table 4: Use of (Z)-7-Dodecenal in Different Moth Pheromone Blends

| Species | Family | Key Pheromone Components & Blend Ratio | Role of (Z)-7-Dodecenal |

|---|---|---|---|

| Coniesta ignefusalis (Millet Stem Borer) | Pyralidae | (Z)-7-dodecen-1-ol : (Z)-5-decen-1-ol : (Z)-7-dodecenal (100 : 5 : 3.3) researchgate.netresearchgate.net | Essential minor component for attraction. |

| Dendrolimus superans sibiricus (Siberian Moth) | Lasiocampidae | (Z,E)-5,7-dodecadien-1-ol : (Z,E)-5,7-dodecadienal (1:1) cambridge.org | Not a primary component, but related C12 aldehydes are key. |

| Trichoplusia ni (Cabbage Looper) | Noctuidae | Primarily (Z)-7-dodecenyl acetate (B1210297), with five minor components including (Z)-7-dodecenol. | (Z)-7-dodecenol, the alcohol analog, is a key minor component. |

| Mamestra configurata (Bertha Armyworm) | Noctuidae | Primarily (Z)-11-hexadecenyl acetate and (Z)-9-tetradecenyl acetate. | Not a primary component, but illustrates blend complexity in Noctuidae. |

Sustainable and Environmentally Benign Production and Application Methods for (Z)-7-Dodecenal

Traditional chemical synthesis of insect pheromones can be expensive and may involve harsh reagents and produce hazardous waste, limiting their widespread use in agriculture. Emerging research focuses on sustainable and environmentally benign alternatives, primarily through biotechnology and green chemistry.

Biotechnological Production (Biofactories): Metabolic engineering offers a powerful route to produce (Z)-7-dodecenal in microbial or plant-based "biofactories."

Engineered Yeasts: Oleaginous yeasts like Yarrowia lipolytica are particularly suitable as they naturally produce high levels of fatty acids, the precursors to (Z)-7-dodecenal. researchgate.net Scientists can insert the specific desaturase, chain-shortening, and reductase genes from insects into the yeast genome. The engineered yeast can then be grown in large-scale fermenters, using simple sugars as a feedstock to produce the target pheromone or its immediate precursor. researchgate.net

Engineered Plants: A similar approach involves genetically modifying plants, such as Camelina sativa (a non-food oilseed crop), to produce pheromones in their tissues, often stored in the seed oil. This method offers the potential for very low-cost, large-scale production where the plants themselves could potentially act as "living dispensers" in the field or be harvested for pheromone extraction.

Green Chemistry Synthesis: For chemical routes, green chemistry principles aim to improve efficiency and reduce environmental impact. This includes using more efficient catalysts, reducing the number of synthesis steps, and using safer solvents. The synthesis of (Z)-7-dodecenal and related compounds has been achieved using methods like Wittig reactions and stereoselective reductions that aim for high purity and yield.

Environmentally Benign Application: Sustainable application methods focus on protecting the pheromone from rapid environmental degradation (e.g., by UV light and oxidation) and ensuring a controlled, prolonged release. Microencapsulation, where the pheromone is enclosed in a biodegradable polymer shell, is a leading technology that improves field stability and longevity, reducing the amount of product needed and the frequency of application.

Table 5: Comparison of Production Methods for (Z)-7-Dodecenal

| Method | Principle | Feedstock / Precursors | Key Advantages | Key Challenges |

|---|---|---|---|---|

| Traditional Chemical Synthesis | Multi-step organic reactions | Petrochemical-derived building blocks | Well-established, high purity achievable. | Often requires harsh reagents, expensive catalysts, potential for hazardous waste. |

| Bioproduction (Yeast) | Fermentation of genetically engineered yeast | Sugars, glycerol | Sustainable feedstock, potential for high yields in contained systems, rapid development cycle. | Extraction and purification from biomass, strain stability. |

| Bioproduction (Plants) | Cultivation of genetically engineered plants | CO2, water, sunlight, nutrients | Extremely low-cost at scale, potential for in-field production. | Longer development time, regulatory hurdles for GM crops, extraction from biomass. |

| Green Chemistry Synthesis | Optimized chemical reactions | Renewable or traditional precursors | Reduced waste, safer reagents, higher atom economy. | Catalyst development, achieving high stereoselectivity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.